molecular formula C11H16ClNO2 B2943717 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine hydrochloride CAS No. 1158743-14-6

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine hydrochloride

Cat. No.: B2943717
CAS No.: 1158743-14-6
M. Wt: 229.7
InChI Key: CLRVUHATYKSMNY-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c12-5-4-9-2-3-10-11(8-9)14-7-1-6-13-10;/h2-3,8H,1,4-7,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLRVUHATYKSMNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)CCN)OC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158743-14-6
Record name 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine hydrochloride typically involves the formation of the benzodioxepin ring followed by the introduction of the ethanamine group. One common method involves the cyclization of catechol derivatives with appropriate reagents to form the benzodioxepin ring. This is followed by the alkylation of the ring with an appropriate alkyl halide to introduce the ethanamine group. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can yield a variety of alkylated or acylated derivatives .

Scientific Research Applications

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzodioxepin-Based Analogs

3,4-Dihydro-2H-1,5-Benzodioxepin-7-Amine
  • CAS No.: 175136-34-2
  • Molecular Formula: C₉H₁₁NO₂
  • Molecular Weight : 165.18 g/mol
  • Physical State : Solid (melting point: 81–82°C) .
  • Key Differences :
    • Lacks the ethylamine side chain present in the target compound.
    • The primary amine is directly attached to the benzodioxepin ring, reducing steric bulk and altering polarity.
3,4-Dihydro-2H-1,5-Benzodioxepine-7-Carboxylic Acid
  • CAS No.: 20825-89-2
  • Molecular Formula : C₁₀H₁₀O₄
  • Molecular Weight : 194.18 g/mol
  • Physical State : Solid (melting point: 143–146°C) .
  • Key Differences :
    • Replaces the ethylamine group with a carboxylic acid, significantly increasing hydrophilicity.
    • Likely exhibits different pharmacokinetic properties due to ionization at physiological pH.
1-(3,4-Dihydro-2H-1,5-Benzodioxepin-7-yl)Ethyl](Ethyl)Amine Hydrochloride
  • PubChem CID : 24711488
  • Molecular Formula: C₁₃H₁₉ClNO₂
  • Molecular Weight : 257.75 g/mol
  • Key Differences :
    • Features an ethyl-substituted amine on a branched ethyl side chain, increasing lipophilicity.
    • Predicted collision cross-section (CCS) values suggest distinct pharmacokinetic behavior (e.g., [M+H]+ CCS: 152.7 Ų) .

Benzodioxin-Based Analogs

1-(2,3-Dihydro-1,4-Benzodioxin-6-yl)Ethan-1-Amine Hydrochloride
  • CAS No.: 22310-84-5
  • Molecular Formula: C₁₀H₁₄ClNO₂
  • Molecular Weight : 223.68 g/mol .
  • Key Differences :
    • Contains a six-membered 1,4-benzodioxin ring instead of the seven-membered benzodioxepin.
    • Reduced conformational flexibility may impact receptor binding or metabolic stability.
2-(2,3-Dihydro-1,4-Benzodioxin-6-yl)Ethan-1-Amine Hydrochloride
  • PubChem CID : 43810651
  • Molecular Formula: C₁₀H₁₄ClNO₂
  • Molecular Weight : 223.68 g/mol .
  • Hazard Profile :
    • Classified with hazards H302 (harmful if swallowed) and H315 (skin irritation), similar to benzodioxepin derivatives.

Comparative Data Table

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Physical State Key Structural Feature
This compound 1158743-14-6 C₁₁H₁₆ClNO₂ 229.70 Liquid Ethylamine side chain on benzodioxepin
3,4-Dihydro-2H-1,5-benzodioxepin-7-amine 175136-34-2 C₉H₁₁NO₂ 165.18 Solid Primary amine directly on benzodioxepin
3,4-Dihydro-2H-1,5-benzodioxepine-7-carboxylic acid 20825-89-2 C₁₀H₁₀O₄ 194.18 Solid Carboxylic acid substituent
1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)Ethyl](Ethyl)Amine Hydrochloride 24711488 (CID) C₁₃H₁₉ClNO₂ 257.75 Not reported Ethyl-substituted branched amine
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethan-1-amine hydrochloride 22310-84-5 C₁₀H₁₄ClNO₂ 223.68 Not reported Ethylamine on six-membered benzodioxin

Research Findings and Implications

Structural and Functional Insights

  • Side Chain Modifications : The ethylamine group in the target compound introduces basicity (pKa ~9–10 for protonated amines), which may facilitate interactions with acidic residues in receptors or enzymes. In contrast, carboxylic acid analogs (e.g., CAS 20825-89-2) are ionized at physiological pH, limiting blood-brain barrier penetration .

Pharmacological Considerations

  • Benzodioxepin-based compounds are less explored than benzodiazepines but may offer novel mechanisms due to ring size differences .
  • Metabolic Stability : Benzodioxin analogs (e.g., CAS 22310-84-5) may undergo faster oxidative metabolism due to smaller ring strain, whereas benzodioxepin derivatives could exhibit prolonged half-lives .

Notes and Limitations

  • Biological activity data (e.g., IC₅₀, receptor binding) are absent in the provided evidence.
  • Structural Discrepancies: lists an inconsistent molecular formula (C₁₀H₉F₃N₂O), likely due to catalog errors; cross-referencing with confirms C₁₁H₁₆ClNO₂ as correct .

Biological Activity

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine hydrochloride, also known as 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethylamine hydrochloride (CAS Number: 1197578-91-8), is a compound of interest in pharmacological research. Its unique structure suggests potential interactions with various biological targets, making it a candidate for therapeutic applications.

The compound is characterized by the following properties:

PropertyValue
IUPAC Name1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-ethylethanamine hydrochloride
Molecular FormulaC₁₃H₁₉ClN₁O₂
Molecular Weight257.76 g/mol
Purity≥95%
Storage TemperatureRoom Temperature

The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems. Preliminary studies suggest that it may modulate serotonin and dopamine receptors, potentially influencing mood regulation and neuroprotection. This interaction could be beneficial for treating conditions such as depression and anxiety .

Antimicrobial Activity

A significant area of research focuses on the antimicrobial properties of compounds similar to 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine. A study published in MDPI highlighted the potential of such compounds in combating resistant bacterial strains. The research indicated that these compounds exhibited significant antimicrobial effects against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum efficacy .

Neuropharmacological Effects

Research has indicated that derivatives of this compound may have neuropharmacological effects. Studies suggest that they can influence neurotransmitter levels and receptor activity in the brain, which could lead to potential applications in treating neurological disorders .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of benzodioxepin derivatives demonstrated their effectiveness against multidrug-resistant strains of bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 2–64 μg/mL for various bacterial strains, indicating strong antibacterial properties .

Case Study 2: Neuroprotective Properties

In vitro studies have shown that compounds with similar structures can protect neuronal cells from apoptosis induced by oxidative stress. This property suggests potential applications in neurodegenerative diseases where oxidative damage is a key factor .

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